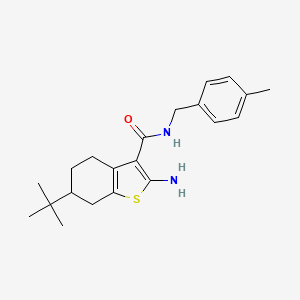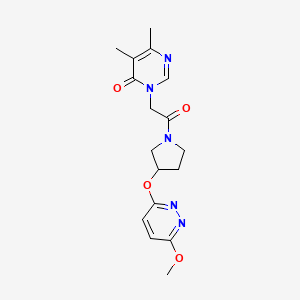
3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound that has piqued the interest of researchers across various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, typically starting with the preparation of the pyridazine ring, followed by the formation of the pyrrolidine ring, and ending with the construction of the pyrimidine core. Each of these steps requires specific catalysts, reagents, and conditions such as temperature and pH control to ensure optimal yields and purity.
Industrial Production Methods: Industrial production scales up these processes, often involving advanced techniques like continuous flow chemistry and automated reaction monitoring to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or organic peroxides.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using halides or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, chromic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, or bases.
Major Products:
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Acts as a precursor for the development of catalysts in various chemical reactions.
Biology:
Investigated for its potential as a biochemical probe to study cellular processes.
Functions as a ligand in binding studies, aiding in the understanding of protein-ligand interactions.
Medicine:
Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Examined for its anti-inflammatory and anti-cancer properties.
Industry:
Applied in the development of specialty chemicals and advanced materials.
Utilized in the creation of novel coatings and polymers with unique properties.
Mechanism of Action
Comparison with Other Compounds:
6-methoxypyridazin-3-yl analogs: Share a similar pyridazine ring but differ in other functional groups, impacting their reactivity and applications.
Pyrrolidin-1-yl derivatives: These compounds also feature the pyrrolidine ring, but variations in attached groups can lead to different biological activities.
Pyrimidin-4(3H)-one family:
Comparison with Similar Compounds
6-methoxypyridazin-3-yl analogs
Pyrrolidin-1-yl derivatives
Pyrimidin-4(3H)-one family members with various substitutions
Hope this gives you a comprehensive view of 3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one! Got any more requests or any topic you'd like to dive deeper into?
Properties
IUPAC Name |
3-[2-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-11-12(2)18-10-22(17(11)24)9-16(23)21-7-6-13(8-21)26-15-5-4-14(25-3)19-20-15/h4-5,10,13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGLPWGOPAGDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)

![2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2847801.png)
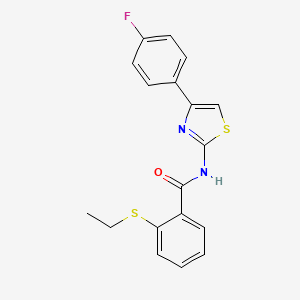
![1-((4-chlorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2847804.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2847805.png)
![2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2847806.png)
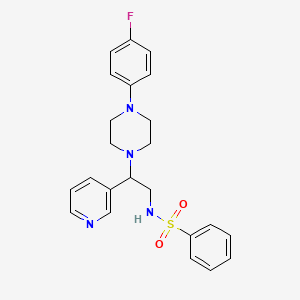
![3-({[1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2847813.png)
![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2847814.png)
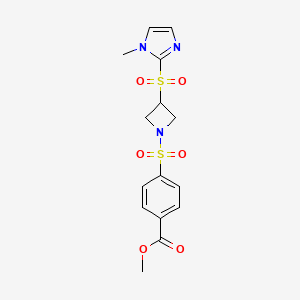
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one](/img/structure/B2847816.png)

